molecular formula C15H17NO B13975617 2-(2-(Phenylamino)phenyl)propan-2-ol

2-(2-(Phenylamino)phenyl)propan-2-ol

Cat. No.: B13975617
M. Wt: 227.30 g/mol
InChI Key: ROQVWBPXBVHFIW-UHFFFAOYSA-N
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Description

2-(2-(Phenylamino)phenyl)propan-2-ol is an organic compound with the molecular formula C15H17NO. It is a derivative of benzenemethanol and is characterized by the presence of a phenylamino group attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-(Phenylamino)phenyl)propan-2-ol involves the reaction of methyl 2-(phenylamino)benzoate with methyllithium in tetrahydrofuran (THF) at low temperatures. The reaction is typically carried out at -78°C and then allowed to warm to room temperature. The product is then extracted and purified to obtain a high yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Phenylamino)phenyl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Phenylamino)phenyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Phenylamino)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The phenylamino group plays a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Phenylamino)phenyl)propan-2-ol is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific research and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2-anilinophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,17)13-10-6-7-11-14(13)16-12-8-4-3-5-9-12/h3-11,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQVWBPXBVHFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1NC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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